ethyl 2-{[1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}acetate
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Description
The compound “ethyl 2-{[1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}acetate” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with various groups including a trifluoromethyl group, two phenyl groups, and an ethyl acetate group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple aromatic rings and the trifluoromethyl group. The pyrazole ring is a five-membered ring with two nitrogen atoms, which can contribute to the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the pyrazole ring and the trifluoromethyl group. Pyrazoles can undergo a variety of reactions, including electrophilic substitution and nucleophilic addition .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which might affect its solubility and stability .Scientific Research Applications
Synthesis and Characterization
Research has led to the synthesis of functionalized pyrazoles through reactions involving ethyl 2-(arylidene)-3-oxobutanoates and phenylhydrazine hydrochlorides, resulting in compounds with potential anticancer, antiangiogenic, and antioxidant activities (Kumar et al., 2018). Similarly, novel ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate compounds have been synthesized, showcasing the versatility of such compounds in organic chemistry (Farghaly & Gomha, 2011).
Biological and Chemical Activities
Studies have demonstrated that pyrazole derivatives can exhibit significant biological activities. For instance, compounds synthesized through annulation reactions have shown anticancer, antiangiogenic properties, and excellent radical scavenging activities (Kumar et al., 2018). Additionally, the synthesis of new pyrazolo[3,4-b]pyridine products through condensation reactions illustrates the potential of these compounds in producing N-fused heterocycle products (Ghaedi et al., 2015).
Antioxidant Properties
The antioxidant properties of compounds synthesized from related chemical frameworks have been investigated, with findings indicating that certain pyrazole derivatives can serve as effective antioxidants. For example, the study on walnut kernels identified phenolic compounds with significant antioxidant activities, suggesting a potential influence of hydroxyl groups on these activities (Zhang et al., 2009).
Properties
IUPAC Name |
ethyl 2-[1,5-diphenyl-3-(trifluoromethyl)pyrazol-4-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O3/c1-2-27-16(26)13-28-18-17(14-9-5-3-6-10-14)25(15-11-7-4-8-12-15)24-19(18)20(21,22)23/h3-12H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQQPPDDLQEIIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(N(N=C1C(F)(F)F)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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